N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
Description
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a diphenylpropylamine backbone linked to a 4-hydroxyphthalazin-1-yl moiety via an acetamide bridge. For example, related compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) were synthesized via nucleophilic substitution reactions involving sodium iodide and chlorotrimethylsilane in acetonitrile ().
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c29-24(17-23-21-13-7-8-14-22(21)25(30)28-27-23)26-16-15-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,20H,15-17H2,(H,26,29)(H,28,30) |
InChI Key |
NFQLRRRRUOIKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CC2=NNC(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares N-(3,3-diphenylpropyl)-2-(4-hydroxyphthalazin-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on molecular properties, synthesis, and biological activities.
Structural Analogs and Molecular Properties
A key structural feature of this compound is the 4-hydroxyphthalazin-1-yl group, which contrasts with substituents in other analogs:
Key Observations :
- The 4-hydroxyphthalazin-1-yl group increases hydrogen bond acceptors (5 vs.
- The pyridazinone derivatives () exhibit variable receptor specificity (e.g., FPR2 agonism in ), suggesting that heteroaromatic substituents critically influence biological activity.
Pharmacological Activities
While direct data for the target compound are lacking, insights can be inferred from analogs:
Anti-Cancer Activity :
Antimicrobial Activity :
- Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47 in ) demonstrated MIC values of 2–8 μg/mL against S. aureus and C. albicans.
- The diphenylpropyl group in the target compound may enhance membrane penetration, but the hydroxyphthalazin-1-yl group’s polarity could reduce broad-spectrum efficacy.
- Receptor Modulation: Pyridazinone-based acetamides (e.g., ) act as FPR2 agonists (EC₅₀ = 0.1–1 μM), with substituents like methoxybenzyl determining receptor specificity. The hydroxyphthalazin-1-yl group may favor interactions with kinases or phosphodiesterases.
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